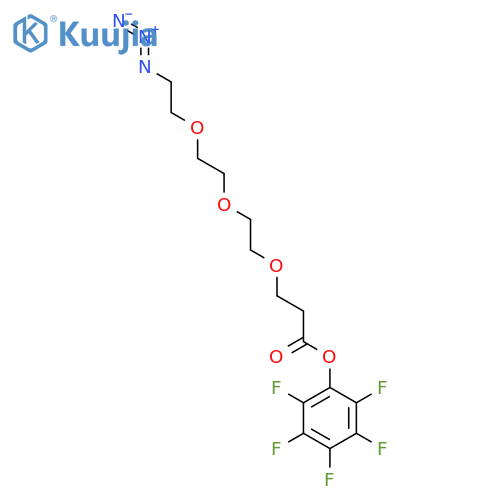Cas no 1807530-07-9 (perfluorophenyl 3-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)propanoate)

1807530-07-9 structure
商品名:perfluorophenyl 3-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)propanoate
perfluorophenyl 3-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)propanoate 化学的及び物理的性質
名前と識別子
-
- perfluorophenyl 3-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)propanoate
- HY-126529
- perfluorophenyl3-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)propanoate
- AKOS040742261
- CS-0105093
- BP-21862
- N3-PEG3-PFP ester
- (2,3,4,5,6-pentafluorophenyl) 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoate
- DTXSID601122807
- SCHEMBL18750482
- Propanoic acid, 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester
- Azido-PEG3-PFP ester
- 2,3,4,5,6-PENTAFLUOROPHENYL 3-{2-[2-(2-AZIDOETHOXY)ETHOXY]ETHOXY}PROPANOATE
- N3-PEG3-PFP
- 1807530-07-9
- N3-PEG3-C2-PFP ester
- HXC53007
- G92603
-
- MDL: MFCD26793779
- インチ: InChI=1S/C15H16F5N3O5/c16-10-11(17)13(19)15(14(20)12(10)18)28-9(24)1-3-25-5-7-27-8-6-26-4-2-22-23-21/h1-8H2
- InChIKey: ZBZNPFUVVAAJIK-UHFFFAOYSA-N
- ほほえんだ: C(COCCOCCOCCN=[N+]=[N-])C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F
計算された属性
- せいみつぶんしりょう: 413.10101143g/mol
- どういたいしつりょう: 413.10101143g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 12
- 重原子数: 28
- 回転可能化学結合数: 14
- 複雑さ: 499
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 68.4Ų
perfluorophenyl 3-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)propanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0105093-1g |
N3-PEG3-C2-PFP ester |
1807530-07-9 | 1g |
$2115.0 | 2022-04-27 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-21862-250mg |
Azido-PEG3-PFP ester |
1807530-07-9 | 98% | 250mg |
6555CNY | 2021-05-07 | |
| Chemenu | CM339165-100mg |
N3-PEG3-C2-PFP ester |
1807530-07-9 | 95%+ | 100mg |
$*** | 2023-03-30 | |
| 1PlusChem | 1P00I0OV-100mg |
perfluorophenyl3-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)propanoate |
1807530-07-9 | 98% | 100mg |
$309.00 | 2024-06-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-21862-100mg |
Azido-PEG3-PFP ester |
1807530-07-9 | 98% | 100mg |
3705.0CNY | 2021-07-13 | |
| ChemScence | CS-0105093-250mg |
N3-PEG3-C2-PFP ester |
1807530-07-9 | 250mg |
$1024.0 | 2022-04-27 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-21862-250mg |
Azido-PEG3-PFP ester |
1807530-07-9 | 98% | 250mg |
6555.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-21862-1g |
Azido-PEG3-PFP ester |
1807530-07-9 | 98% | 1g |
13537.0CNY | 2021-07-13 | |
| ChemScence | CS-0105093-100mg |
N3-PEG3-C2-PFP ester |
1807530-07-9 | 100mg |
$579.0 | 2022-04-27 | ||
| eNovation Chemicals LLC | Y1303382-100mg |
Azido-PEG3-PFP ester |
1807530-07-9 | 97.0% | 100mg |
$300 | 2024-06-05 |
perfluorophenyl 3-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)propanoate 関連文献
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
-
4. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
1807530-07-9 (perfluorophenyl 3-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)propanoate) 関連製品
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
推奨される供給者
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量